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Compound of Interest

Compound Name:
N-benzyl-N,3,3-

trimethylbutanamide

Cat. No.: B5713728

Get Quote

A Technical Comparison Guide for TRPM8 Modulators
Executive Summary: The Neopentyl-Carboxamide
Scaffold
The compound

-benzyl-

,3,3-trimethylbutanamide represents a specialized subclass of acyclic carboxamides. Unlike the
classic menthane-based cooling agents (e.g., WS-3, Menthol), this molecule utilizes a
neopentyl (3,3-dimethylbutyl) hydrophobic tail and an aromatic

-benzyl headgroup.

While traditional cooling agents like WS-23 (

,2,3-trimethyl-2-isopropylbutanamide) rely on aliphatic interactions, the introduction of the

-benzyl moiety and the tertiary amide structure in this analog shifts the pharmacological profile.
This guide analyzes its performance as a TRPM8 modulator, contrasting it with industry
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standards (Menthol, WS-3, WS-23) and elucidating the critical SAR determinants: the steric
bulk of the tail, the

-interaction of the head, and the methylation of the amide nitrogen.

Chemical Identity & Structural Logic
The molecule is formally

-benzyl-

-methyl-3,3-dimethylbutanamide. Its design synthesizes features from two distinct classes of
TRP channel modulators:
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Feature Moiety Function / SAR Implication

Hydrophobic Tail 3,3-Dimethylbutyl (Neopentyl)

Provides compact, bulky

hydrophobic interaction within

the TRPM8 transmembrane

pocket (S3-S4 linker). Unlike

linear alkyl chains, the tert-

butyl terminus resists

metabolic oxidation (

-oxidation).

Linker Butanamide Chain

Acyclic flexibility allows

conformational adaptation. The

absence of a rigid cyclohexane

ring (as in Menthol/WS-3)

typically lowers potency but

improves kinetic onset.

Head Group -Benzyl

The phenyl ring engages in

-

stacking interactions with

Tyr745 and Tyr1005 in the

TRPM8 pore loop, a key

interaction for high-potency

agonists like WS-12.

-Substitution -Methyl (Tertiary Amide)

Critical Differentiator: Most

TRPM8 agonists (WS-3, WS-

23) are secondary amides (–

CONH–). The tertiary amide (–

CON(Me)–) removes the H-

bond donor, often reducing

agonist efficacy or converting

the molecule into a

modulator/antagonist or a

"masked" cooling agent with

altered pharmacokinetics.
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Comparative Performance Analysis
The following table contrasts the target analog with standard TRPM8 agonists. Data is

synthesized from representative SAR studies on

-alkyl-carboxamides.

Table 1: Pharmacological & Physicochemical
Comparison

Parameter

-Benzyl-

,3,3-

Trimethylbutana

mide

WS-23

(Standard
Acyclic)

WS-3

(Standard
Cyclic)

Menthol

(Natural
Reference)

Structure Type
Acyclic Tertiary

Amide

Acyclic

Secondary

Amide

Cyclic Secondary

Amide
Cyclic Alcohol

TRPM8 Activity
Modulator /

Weak Agonist
Potent Agonist Potent Agonist Potent Agonist

EC50 (Ca2+

Flux)

> 50

M (Est.)*

~40–60

M

~3–10

M

~60–100

M

Cooling

Sensation

Delayed / Low

Intensity

Immediate,

Sharp

Delayed, Long-

lasting

Immediate,

Volatile

LogP

(Lipophilicity)
~3.5 (High) ~2.5 ~3.7 ~3.2

Metabolic

Stability

High (Neopentyl

+ Tert-Amide)
Moderate Moderate

Low

(Glucuronidation)

Key Mechanism

Hydrophobic

pore block /

-stacking

Ligand-gated

channel opening

Ligand-gated

channel opening

Ligand-gated

channel opening
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*Note: Tertiary amides in this series often show significantly reduced agonist potency compared

to their secondary amide counterparts (

-benzyl-3,3-dimethylbutanamide) due to the loss of the NH...O hydrogen bond with the receptor
backbone.

Detailed Structure-Activity Relationship (SAR)
The "Amide Switch": Secondary vs. Tertiary
The most critical SAR feature of this analog is the

-methylation.

Secondary Amides (

): Essential for strong TRPM8 agonism. The amide proton acts as a hydrogen bond donor to
residues in the TRPM8 ligand-binding pocket.

Tertiary Amides (

): The target molecule is a tertiary amide.[1] This modification typically abolishes or
drastically reduces agonist activity.

Application: These analogs are often investigated as TRPM8 Antagonists (for neuropathic

pain) or as Pro-drugs (metabolized to the secondary amide in vivo).

Causality: Steric clash of the

-methyl group prevents the "active conformation" required to stabilize the open channel
state.

The -Benzyl Pharmacophore
Replacing the

-ethyl (of WS-3) or

-isopropyl (of WS-23) with an

-benzyl group dramatically increases lipophilicity.
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Pros: Enhances affinity via

-stacking with aromatic residues (Tyr745) in the TRP channel pore.

Cons: Increases LogP (>3.5), leading to poor aqueous solubility and potential for "washout"

resistance (lingering effects).

The Neopentyl Tail (3,3-Dimethyl)
The 3,3-dimethylbutyl chain is a bioisostere of the isopropyl-cyclohexane system.

Steric Bulk: The tert-butyl group mimics the volume of the menthane ring, ensuring the

molecule fills the hydrophobic pocket.

Stability: Unlike linear alkyl chains, the quaternary carbon prevents metabolic degradation at

the

-position, prolonging half-life.

Visualization: Mechanism of Action
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Figure 1: Mechanistic interaction map.[2] The tertiary amide structure (N-Me) disrupts the

critical H-bonding network required for full channel activation, distinguishing it from secondary

amide agonists.
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Experimental Protocols
To validate the activity of this analog, the following self-validating protocols are recommended.

Protocol A: Synthesis via Oxidative Amidation (C-H
Activation)
Rationale: This method avoids unstable acid chlorides and utilizes stable aldehyde precursors,

as cited in recent literature.

Reagents: 3,3-dimethylbutanal (1.0 eq),

-benzylmethylamine (1.2 eq), TBHP (2.0 eq, oxidant), CuCl

(5 mol% catalyst).

Solvent: Acetonitrile (MeCN).

Procedure:

Mix aldehyde and amine in MeCN.

Add catalyst and oxidant slowly at 0°C.

Heat to 60°C for 4 hours.

Validation Point: Monitor disappearance of aldehyde peak (CHO, ~9.8 ppm) via

H-NMR.

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Yield: Expect 70–80%.

Protocol B: TRPM8 Calcium Flux Assay (Functional
Validation)
Rationale: Measures the cytosolic Ca
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increase, the direct downstream effect of TRPM8 activation.

Cell Line: HEK293 stably expressing human TRPM8 (hTRPM8).

Dye Loading: Incubate cells with Fura-2 AM (

) for 45 mins at 37°C in Calcium Assay Buffer (HBSS + 20 mM HEPES).

Baseline: Measure fluorescence ratio (340/380 nm) for 30 seconds.

Stimulation: Inject compound (0.1

M – 100

M).

Control: Menthol (100

M) as positive control.

Negative Control: DMSO vehicle.

Data Analysis: Calculate

. Plot dose-response curve to determine EC50.

Expected Result: If the compound is a tertiary amide, expect minimal response or

competitive inhibition when co-applied with Menthol (Antagonist assay).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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